N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst, such as iodine, under controlled temperature conditions . The reaction conditions, including solvent choice and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 3,5-dimethyl-1H-pyrazole
- 1-phenyl-3-methyl-1H-pyrazole
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine stands out due to its unique substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-13(11(3)16-18)14-8-12-7-10(2)15-17(12)4/h7,9,14H,5-6,8H2,1-4H3 |
InChI Key |
NBAPZIDOJKVHPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
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